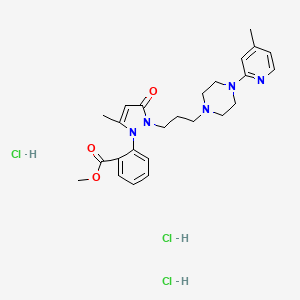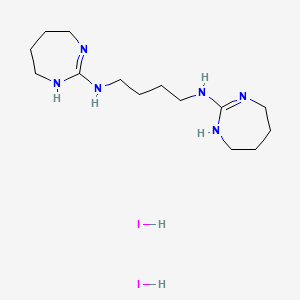
N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of the diazepine ring imparts specific chemical properties to the compound, making it of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide typically involves the reaction of 1,4-butanediamine with a suitable diazepine precursor under controlled conditions. The reaction is carried out in the presence of a solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the diazepine ring. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product. Additionally, stringent quality control measures are implemented to monitor the reaction conditions and ensure compliance with industry standards.
化学反应分析
Types of Reactions
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The diazepine ring can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amine or alkane derivatives. Substitution reactions can result in a wide range of substituted diazepine compounds with different functional groups.
科学研究应用
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide involves its interaction with specific molecular targets and pathways. The diazepine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity.
相似化合物的比较
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide can be compared with other similar compounds, such as:
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)octane-1,8-diamine dihydriodide: This compound has a longer alkyl chain, which may affect its chemical properties and applications.
1,2-Ethanediamine, N,N’-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-, dihydriodide: This compound has a shorter alkyl chain, which may result in different reactivity and biological activities.
The uniqueness of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide lies in its specific structure and the presence of the diazepine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
82911-00-0 |
|---|---|
分子式 |
C14H30I2N6 |
分子量 |
536.24 g/mol |
IUPAC 名称 |
N,N'-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)butane-1,4-diamine;dihydroiodide |
InChI |
InChI=1S/C14H28N6.2HI/c1-2-8-16-13(15-7-1)19-11-5-6-12-20-14-17-9-3-4-10-18-14;;/h1-12H2,(H2,15,16,19)(H2,17,18,20);2*1H |
InChI 键 |
KJWXZXMRBFQEOW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN=C(NC1)NCCCCNC2=NCCCCN2.I.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




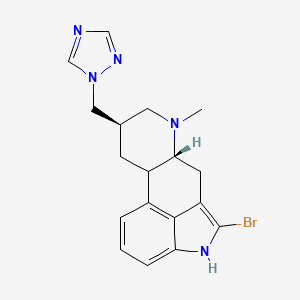

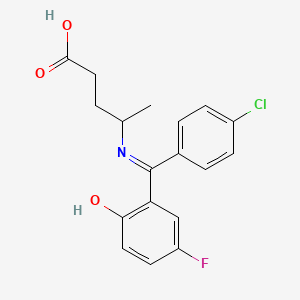
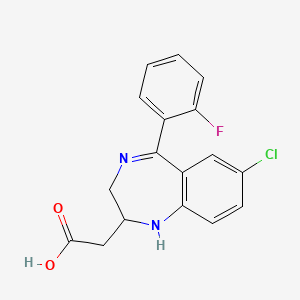
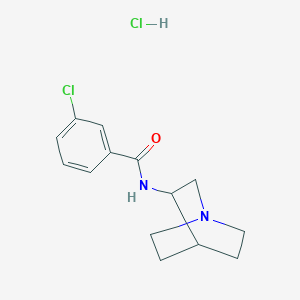
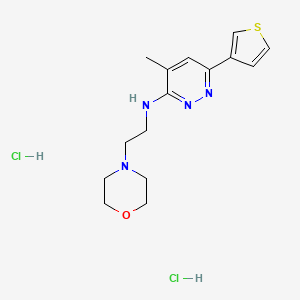


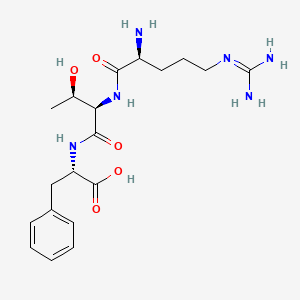

![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
